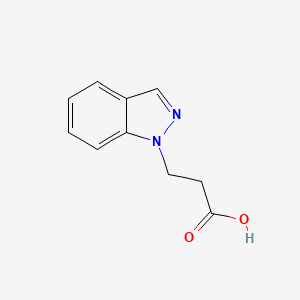

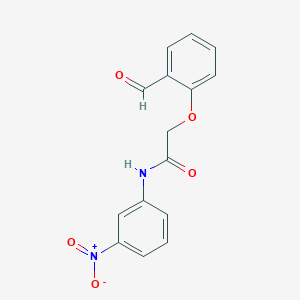

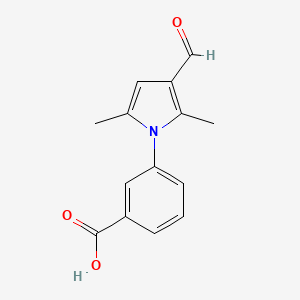

![molecular formula C7H5N3O2 B1298852 4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 83683-82-3](/img/structure/B1298852.png)

4-nitro-1H-pyrrolo[2,3-b]pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives has been explored through various methods. One approach involves the nitration of N-alkyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridines with sodium nitrite in acetic acid, leading to 4-nitro derivatives and an oxidation by-product . Another method includes a three-component reaction to prepare 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, which can further react with aliphatic amines to yield pyrrolidine-2,3-dione derivatives . Additionally, the preparation of 1H-pyrrolo[2,3-b]pyridines has been achieved through modifications of Madelung- and Fischer-syntheses, with subsequent reactions such as nitration and bromination predominantly occurring at the 3-position .

Molecular Structure Analysis

X-ray structural analysis has been utilized to study the molecular structures of the synthesized compounds. For instance, the structure of a 4-nitro-1H-pyrrolo[2,3-b]pyridine derivative displays an intramolecular N—H⋯O hydrogen bond, with the pyrrolopyridine core forming dihedral angles with the benzyl residue and the tosyl ring . The nitro group is slightly twisted out of the plane of the pyrrolopyridine system, indicating a degree of steric hindrance .

Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridines undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases. These reactions typically favor the 3-position, although nitration at the 2-position has also been observed . The interaction of these compounds with electrophiles can lead to a variety of unexpected products, demonstrating the complexity and versatility of their chemistry .

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds, such as melting points and crystal structures, have been characterized. For example, different isomers of 4-nitrophenylthieno[2,3-b]pyridines have been isolated with varying melting points and crystallographic data . The chemical properties, such as the ability to form charge-transfer complexes and add elements of water to yield crystalline hydrates, have also been reported .

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

4-Nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives serve as versatile building blocks in chemical synthesis. These compounds allow for the synthesis of various substituted derivatives through nucleophilic displacement reactions. For instance, Figueroa‐Pérez et al. (2006) demonstrated the efficient synthesis of 4-substituted 7-azaindole derivatives using 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, showcasing its utility in creating complex molecular structures (Figueroa‐Pérez et al., 2006).

Molecular Structure Analysis

The structural properties of 4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives have been a subject of interest in crystallography. Pfaffenrot et al. (2012) investigated the molecular structure of a specific derivative, revealing detailed geometric relationships within the molecule, which is essential for understanding its chemical behavior and potential applications in materials science (Pfaffenrot et al., 2012).

Fragmentation Studies

Fragmentation patterns of 4-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives under electron impact have been studied to understand their decomposition pathways. Herbert and Wibberley (1970) conducted extensive mass spectrometry studies to explore the fragmentation behavior of these compounds, providing insights valuable in fields like analytical chemistry and environmental studies (Herbert & Wibberley, 1970).

Development of Novel Heterocyclic Compounds

Research has also focused on developing new synthetic methods for creating novel heterocyclic compounds using 4-nitro-1H-pyrrolo[2,3-b]pyridine. Aiello et al. (1978) described a synthesis route starting from pyrrole, leading to the creation of pyrrolopyridines with sensitive groups, expanding the chemical toolbox for drug development and material sciences (Aiello et al., 1978).

Direcciones Futuras

Future research on 4-nitro-1H-pyrrolo[2,3-b]pyridine may focus on its potential applications in medicine and agriculture. For example, it has been suggested that this compound could be used to develop potent inhibitors of certain enzymes . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Propiedades

IUPAC Name |

4-nitro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDUNXDRDOJMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348636 | |

| Record name | 4-Nitro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

83683-82-3 | |

| Record name | 4-Nitro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

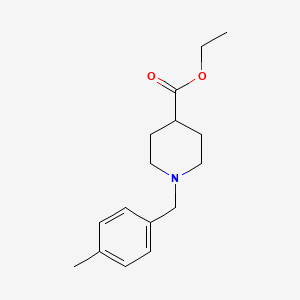

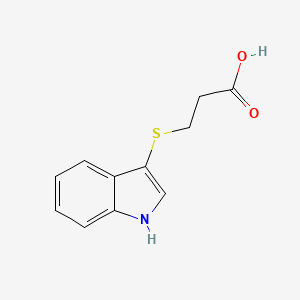

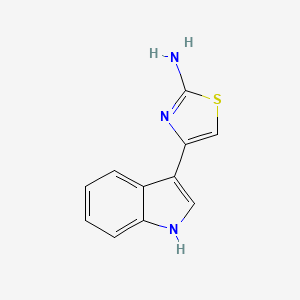

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)